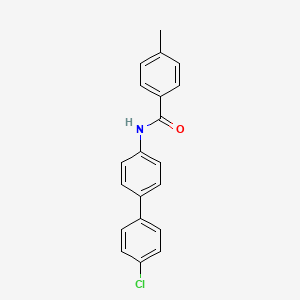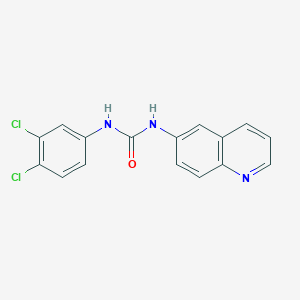![molecular formula C23H32N2O4S2 B12493153 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12493153.png)
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a unique structure that includes a tert-butylsulfanyl group, an ethoxyphenylsulfonyl group, and a methylphenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxyphenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
- N-[2-(tert-butylsulfanyl)ethyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H32N2O4S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C23H32N2O4S2/c1-6-29-20-11-13-21(14-12-20)31(27,28)25(19-9-7-18(2)8-10-19)17-22(26)24-15-16-30-23(3,4)5/h7-14H,6,15-17H2,1-5H3,(H,24,26) |
InChI Key |
KMPCLEHTAHGOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC(C)(C)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide](/img/structure/B12493098.png)
![5-(3-ethoxyphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493106.png)
![4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B12493107.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12493115.png)
![N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide](/img/structure/B12493120.png)
![4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol](/img/structure/B12493122.png)

![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B12493129.png)
![(1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12493137.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493145.png)
![6-{4-[(2-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12493149.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12493158.png)
![2-{[5,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12493166.png)
